molecular formula C5H10N2O B8078211 2,2-Dimethylimidazolidin-4-one

2,2-Dimethylimidazolidin-4-one

Cat. No.: B8078211
M. Wt: 114.15 g/mol
InChI Key: QMANGYSBJSTGBE-UHFFFAOYSA-N
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Description

2,2-Dimethylimidazolidin-4-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chiral Auxiliaries and Conformational Analysis : 2,2-Dimethylimidazolidin-4-one has been used to create new chiral auxiliaries, which are crucial in controlling chirality in synthetic chemistry. These auxiliaries have been synthesized and analyzed using dynamic NMR spectroscopy and molecular mechanics calculations (Kanemasa & Onimura, 1992).

  • Ligand in Metal Complexes : It has been used as a ligand in mercury(II) halide complexes, demonstrating its ability to coordinate with metals through sulfur and nitrogen atoms (Devillanova, Isaia, Verani, & Hussein, 1986).

  • Halogenation Reagent : In a study conducted in 2019, ionic-liquid-supported 1,3-dimethylimidazolidin-2-one was synthesized and applied as a reusable halogenation reagent for alcohols, showcasing its potential in green chemistry applications (Koguchi, Shibuya, Igarashi, & Takemura, 2019).

  • Dehydrating Reagent in Nucleoside Synthesis : The compound has been found useful for dehydrating reactions, specifically in the syntheses of dihydrofurans, potential starting materials for anticancer or antiviral drugs (Umetani, Sonoda, & Komatsu, 2003).

  • Synthesis of Bioactive Compounds : Research has shown its utility in the synthesis of bioactive compounds like 1,3-thiazolidin-4-ones, which have demonstrated significant antimicrobial activity (Arshad, Khan, Nami, Ahmad, Kashif, & Anjum, 2021).

  • Synthesis and Characterization in Organic Chemistry : It has been used in the synthesis and characterization of various organic compounds, such as trans-4,5-dihydroxy-2-imidazolidinone and 2,4-dimethylglycoluril (Correia, Cicolani, Moral, & Demets, 2015).

  • Inhibition of Enzymes : 2,2-Dimethyl-4-imidazolidinone derivatives have been studied as inhibitors of enzymes like tyrosine and histidine decarboxylase, important in medicinal chemistry (Smissman, Inloes, El-Antably, & Shaffer, 1976).

  • Insect Growth Inhibitor : In agricultural research, 4-Imidazolin-2-one, a related compound, has shown potential as an inhibitor of reproduction and development in insects, representing a new mode of action for pest control (Schaefer & Tieman, 1967).

Properties

IUPAC Name

2,2-dimethylimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)6-3-4(8)7-5/h6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMANGYSBJSTGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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